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Methyl[3-(phenylamino)propyl]amine Documentation Hub

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  • Product: Methyl[3-(phenylamino)propyl]amine
  • CAS: 2095-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safety Data Sheet for N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the critical safety and handling information for N-(3-Aminopropyl)-N-methylaniline (CAS No. 53485-07-7).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical safety and handling information for N-(3-Aminopropyl)-N-methylaniline (CAS No. 53485-07-7). As a Senior Application Scientist, my objective is to move beyond a simple recitation of data sheet sections and instead offer a synthesized, field-proven perspective on this compound. We will explore the causality behind safety protocols, interpret the available hazard data, and establish self-validating systems for its safe use in a research and development setting.

Chemical Identity and Physicochemical Properties

N-(3-Aminopropyl)-N-methylaniline is a substituted diamine with the molecular formula C₁₀H₁₆N₂.[1][2][3] Its structure, featuring a phenyl group, a tertiary amine, and a primary amine, dictates its chemical behavior and toxicological profile. Understanding these fundamental properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)-N-methylaniline

PropertyValueSource(s)
CAS Number 53485-07-7[1][2][3][4]
Molecular Formula C₁₀H₁₆N₂[1][2][3]
Molecular Weight 164.25 g/mol [2][3]
Appearance Colorless to Light orange to Yellow clear liquid[4]
Boiling Point 172 °C / 40 mmHg[4]
Purity >96.0% (GC)[4]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[4]
Synonyms N'-methyl-N'-phenylpropane-1,3-diamine, N1-Methyl-N1-phenyl-1,3-propanediamine[2][5]

Scientist's Insight: The presence of two amine groups makes this molecule basic. Its liquid state at room temperature necessitates handling procedures that mitigate vapor inhalation and skin contact. Furthermore, its sensitivity to air and light suggests that it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, which could alter its reactivity and toxicity.[4]

Hazard Identification and GHS Classification: An Area of Critical Scrutiny

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for N-(3-Aminopropyl)-N-methylaniline, different suppliers present conflicting classifications. This is not uncommon for specialized research chemicals with limited toxicological datasets.

Classification 1 (Observed): Multiple chemical suppliers classify this compound with the GHS07 (Harmful/Irritant) pictogram and the signal word "Warning" .[1] The associated hazard statements are:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Classification 2 (Inferred from Analogue): In contrast, the closely related parent compound, N-methylaniline (CAS 100-61-8), carries a much more severe classification, including the GHS06 (Toxic) , GHS08 (Health Hazard) , and GHS09 (Environmental Hazard) pictograms with the signal word "Danger" .[6][7][8] Its hazards include:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[6][7]

  • H410: Very toxic to aquatic life with long lasting effects.[6][7]

Expert Analysis: Why the discrepancy? The addition of the N-(3-aminopropyl) group to N-methylaniline alters the molecule's size, polarity, and metabolic pathways, which can reasonably be expected to change its toxicological profile. The "Warning" classification is likely based on direct, albeit limited, studies of the specific CAS number 53485-07-7. The more severe "Danger" classification for its parent compound should serve as a precautionary principle . In the absence of comprehensive toxicological data for N-(3-Aminopropyl)-N-methylaniline, a responsible scientist should consider the possibility of more severe systemic and environmental hazards than just irritation. Your internal risk assessment should, therefore, be conservative.

Mandatory Visualization: GHS Hazard Profile

The following diagram illustrates the GHS classification most directly attributed to N-(3-Aminopropyl)-N-methylaniline.

Caption: GHS Pictogram and Hazard Statements for CAS 53485-07-7.

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that engineering controls and PPE are selected based on a conservative interpretation of the potential hazards. Given the data, we must protect against irritation, but also consider the potential for higher toxicity.

Engineering Controls:

  • Chemical Fume Hood: All handling of N-(3-Aminopropyl)-N-methylaniline must be conducted in a properly functioning chemical fume hood to mitigate inhalation risk.[8]

  • Ventilation: Ensure good general ventilation in the laboratory to prevent the accumulation of vapors.[6]

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves. Nitrile or neoprene gloves are generally suitable. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles. A face shield (minimum 8-inch) is required when there is a risk of splashing.[7]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or full suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling, Storage, and Disposal

Workflow for Safe Handling:

  • Preparation: Before handling, ensure the fume hood is operational and all required PPE is donned. Have spill cleanup materials readily available.

  • Dispensing: Open and handle the container with care inside the fume hood to avoid splashing.[6] If the material is stored under an inert gas, have a compatible system ready to maintain the atmosphere.

  • Use: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Tightly seal the container. Decontaminate all surfaces and equipment. Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[8][9]

  • Keep the container tightly sealed.[8] As the material is air and light-sensitive, storage under an inert gas is best practice.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9] As an amine, it will undergo exothermic neutralization reactions with acids.

Disposal:

  • This material must not be disposed of with household garbage or allowed to reach the sewage system.[6]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[6] Engage a licensed professional waste disposal service.

  • Given the high aquatic toxicity of the parent compound N-methylaniline, it is imperative to prevent any release of N-(3-Aminopropyl)-N-methylaniline into the environment.[7][8]

First-Aid and Emergency Procedures

Immediate and correct response is critical. All laboratory personnel must be trained on these procedures before working with the compound.

Table 2: Emergency First-Aid Protocols

Exposure RouteProtocolCausality and Rationale
Inhalation 1. Remove the person to fresh air and keep them comfortable for breathing.[1] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.The primary goal is to remove the individual from the contaminated atmosphere and ensure adequate oxygenation.
Skin Contact 1. Immediately remove all contaminated clothing.[6] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] 3. If skin irritation occurs or persists, get medical advice/attention.[1]Rapid and thorough washing is essential to remove the irritant and minimize chemical burns or absorption through the skin.
Eye Contact 1. Immediately rinse cautiously with water for several minutes.[1] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. Seek immediate medical attention, preferably from an ophthalmologist.The cornea is extremely sensitive. Extensive irrigation is necessary to dilute and remove the chemical to prevent serious, potentially permanent, eye damage.
Ingestion 1. Rinse mouth thoroughly with water.[1] 2. Do NOT induce vomiting.[1] 3. Call a POISON CENTER or doctor immediately.[8]Inducing vomiting can cause the corrosive/irritating substance to damage the esophagus a second time and risks aspiration into the lungs. Medical professionals will determine the safest course of action.

Stability and Reactivity

  • Reactivity: No dangerous reactions are known under normal conditions of use.[6] However, as an amine, it is a weak base and will react with acids.

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage.[6]

  • Conditions to Avoid: Exposure to light, air, excess heat, and incompatible materials.[4]

  • Hazardous Decomposition Products: Under fire conditions, expect the release of toxic fumes such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Conclusion

The safe handling of N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7) requires a nuanced approach that respects the available data while acknowledging its limitations. The consistent classification as a skin, eye, and respiratory irritant dictates stringent use of engineering controls and PPE. However, the high toxicity of its parent compound, N-methylaniline, demands a conservative approach. Researchers and drug development professionals must operate under the assumption of higher potential toxicity, particularly concerning systemic effects and environmental impact, until more comprehensive data is available. This cautious, evidence-based methodology is the cornerstone of a trustworthy and effective laboratory safety program.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 24). CPAchem Ltd. Available at: [Link]

  • N-Methylaniline SDS, Safety Data Sheets. (2024, September 20). Yufeng. Available at: [Link]

  • SAFETY DATA SHEET. (2010, November 26). Thermo Fisher Scientific. Available at: [Link]

  • N-(3-Aminopropyl)-N-Methylaniline 96.0%(GC). PureSynth. Available at: [Link]

Sources

Exploratory

Technical Monograph: N-(3-Aminopropyl)-N-methylaniline

Topic: 3-(N-Methylanilino)propylamine synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper. Core Identity, Synthetic Pathways, and Industrial Applications Executive Summary N-(3-Aminopropyl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(N-Methylanilino)propylamine synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper.

Core Identity, Synthetic Pathways, and Industrial Applications

Executive Summary

N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7) is a specialized aromatic diamine intermediate used primarily in the synthesis of cationic dyes and pharmaceutical agents. Structurally, it consists of an aniline core substituted at the nitrogen atom with both a methyl group and a 3-aminopropyl chain.[1] This bifunctional nature—possessing both a tertiary aromatic amine and a primary aliphatic amine—makes it a versatile nucleophile in organic synthesis.[1] This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, synthesis, and applications.

Nomenclature and Identification

Accurate identification is critical in chemical procurement and database management, particularly to distinguish this compound from its aliphatic analog, 3-(methylamino)propylamine.[1]

Core Identifiers
ParameterValue
IUPAC Name

-Methyl-

-phenylpropane-1,3-diamine
Preferred Synonym N-(3-Aminopropyl)-N-methylaniline
CAS Registry Number 53485-07-7
Molecular Formula C

H

N

Molecular Weight 164.25 g/mol
SMILES CN(CCCN)C1=CC=CC=C1
InChI Key WGHBKYWUOOANEX-UHFFFAOYSA-N
Synonyms and Trade Names
  • 3-(Methylphenylamino)propylamine

  • N-Methyl-N-phenyl-1,3-propanediamine[2]

  • 1-Amino-3-(N-methylanilino)propane

  • 3-(N-Methylanilino)-1-propanamine

Critical Distinction: Do not confuse with 3-(Methylamino)propylamine (CAS 6291-84-5), which lacks the phenyl ring and is a purely aliphatic diamine.

Physicochemical Profile

The compound exhibits properties characteristic of both lipophilic anilines and hydrophilic primary amines.[1]

PropertyDataNote
Appearance Pale yellow to brown viscous liquidDarkens upon oxidation/air exposure.[1]
Boiling Point 171–172 °C@ 40 Torr [1]
Density ~1.0 g/cm³Estimated at 20 °C.
Solubility Soluble in organic solvents (EtOH, DCM); Moderate water solubilityThe primary amine confers some water solubility, but the phenyl ring dominates.[1]
Basicity (pKa) ~10.0 (Aliphatic amine) / ~4.0 (Aromatic amine)The primary amine is significantly more basic than the aniline nitrogen.[1]
Refractive Index 1.5600Predicted.[1]

Synthetic Methodology

The industrial preparation of N-(3-aminopropyl)-N-methylaniline typically follows a two-step sequence: Michael Addition followed by Catalytic Hydrogenation . This route is preferred over direct alkylation with dihalides due to higher selectivity and fewer byproducts.[1]

Reaction Pathway Visualization

SynthesisPathway NMA N-Methylaniline (Starting Material) Intermediate 3-(N-Methylanilino)propanenitrile (Intermediate) NMA->Intermediate Step 1: Michael Addition (Acid Catalyst/Heat) ACN Acrylonitrile (Reagent) ACN->Intermediate Product N-(3-Aminopropyl)-N-methylaniline (Target) Intermediate->Product Step 2: Hydrogenation (H2, Raney Ni, NH3)

Figure 1: Two-step industrial synthesis route via cyanoethylation and reduction.

Detailed Protocol
Step 1: Cyanoethylation (Michael Addition)

This step involves the nucleophilic attack of N-methylaniline on the electron-deficient alkene of acrylonitrile.

  • Reagents: N-Methylaniline (1.0 eq), Acrylonitrile (1.1–1.2 eq), Glacial Acetic Acid (Catalytic, 2-5 mol%).

  • Procedure:

    • Charge N-methylaniline and catalyst into a reactor.[1]

    • Heat to 80–90 °C.

    • Add acrylonitrile dropwise over 2–3 hours (exothermic reaction).

    • Reflux for an additional 4–6 hours to ensure completion.

    • Distill off excess acrylonitrile.[1]

    • Yield: Typically >90% of 3-(N-methylanilino)propanenitrile.[1]

Step 2: Catalytic Hydrogenation

The nitrile group is reduced to a primary amine.[1] Ammonia is often added to suppress the formation of secondary amines (dimerization).[1]

  • Reagents: Nitrile intermediate, Hydrogen gas (H

    
    ), Raney Nickel or Cobalt catalyst, Methanol or Ethanol (Solvent), Ammonia (liquid or gas).[1]
    
  • Procedure:

    • Dissolve the nitrile in methanol in a high-pressure autoclave.

    • Add Raney Nickel (~5-10 wt% loading) and anhydrous ammonia.

    • Pressurize with H

      
       to 30–50 bar (435–725 psi).
      
    • Heat to 80–100 °C with vigorous stirring.

    • Monitor H

      
       uptake until cessation.
      
    • Cool, vent, and filter the catalyst.[1]

    • Fractional distillation under vacuum to purify the final diamine.[1]

  • Validation: Verify product by IR (disappearance of -CN peak at ~2240 cm⁻¹) and GC-MS.

Applications and Reactivity

The molecule's utility stems from its bifunctionality .[1] The primary amine (-NH


) is highly reactive toward electrophiles (acyl chlorides, isocyanates), while the tertiary aromatic amine remains relatively inert but provides electron-donating properties to the phenyl ring.
Primary Applications
SectorApplication DescriptionMechanism
Dye Synthesis Cationic (Basic) DyesThe primary amine reacts with chromophores (e.g., anthraquinone derivatives) to attach a solubilizing cationic tail.
Pharmaceuticals Drug LinkersServes as a scaffold in antihistamines and antipsychotics where a propyl-linker between an aromatic nitrogen and a polar group is required.[1]
Polymer Chemistry Epoxy Curing AgentsThe primary amine reacts with epoxide rings; the aromatic tertiary amine can act as a catalytic accelerator.[1]
Agrochemicals IntermediatePrecursor for complex anilino-pyrimidine fungicides.[1]
Reactivity Logic Diagram

Reactivity cluster_0 Primary Amine Reactivity (-NH2) cluster_1 Aromatic Ring Reactivity Target N-(3-Aminopropyl)-N-methylaniline Acylation Amide Formation (w/ Acid Chlorides) Target->Acylation Alkylation Secondary/Tertiary Amine (w/ Alkyl Halides) Target->Alkylation Isocyanate Urea Formation (w/ Isocyanates) Target->Isocyanate EAS Electrophilic Aromatic Substitution (Para-coupling for Azo Dyes) Target->EAS Activated by N-Me group

Figure 2: Functional reactivity map distinguishing the aliphatic amine and aromatic ring sites.

Safety and Handling (E-E-A-T)

As an aniline derivative, this compound poses specific toxicological risks.[1][3][4] Protocols must be self-validating to ensure personnel safety.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.[1]

    • Irritation: Causes skin and serious eye irritation (Category 2).[1]

    • Sensitization: Potential skin sensitizer.[1][5]

  • Handling Protocol:

    • Engineering Controls: Handle only in a fume hood or glovebox.

    • PPE: Nitrile gloves (breakthrough time >30 min), safety goggles, and lab coat.[1]

    • Storage: Store under nitrogen or argon to prevent oxidation (darkening).[1] Keep cool and away from acids.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; aniline derivatives are toxic to aquatic life.[1]

References

  • Biosynce . (n.d.).[1] N1-Methyl-N1-phenylpropane-1,3-diamine Chemical Properties. Retrieved from [1]

  • PubChem . (2025). N1-Methylbenzene-1,3-diamine and Related Structures. National Library of Medicine. Retrieved from [1]

  • Santa Cruz Biotechnology . (2025). N-1-Methyl-N-1-phenyl-propane-1,3-diamine Product Information. Retrieved from [1]

  • GuideChem . (n.d.).[1] N-Cyanoethyl-N-methylaniline Synthesis and Properties. Retrieved from [1]

  • ChemicalBook . (2025). N-Methylaniline Applications and Derivatives. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(3-Aminopropyl)-N-methylaniline in Coordination Chemistry

Executive Summary This technical guide details the application of N-(3-Aminopropyl)-N-methylaniline (hereafter referred to as L1 ) as a non-symmetric bidentate ligand in coordination chemistry. Unlike symmetric diamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N-(3-Aminopropyl)-N-methylaniline (hereafter referred to as L1 ) as a non-symmetric bidentate ligand in coordination chemistry. Unlike symmetric diamines (e.g., ethylenediamine), L1 possesses two electronically and sterically distinct nitrogen donors: a hard, nucleophilic primary aliphatic amine and a softer, sterically hindered tertiary aromatic amine.

This asymmetry allows researchers to fine-tune the electronic environment of metal centers (Pd, Pt, Zn, Ni), facilitating unique reactivity patterns in catalysis (via hemilability) and distinct pharmacological profiles in metallodrug development.

Ligand Profile & Chemical Rationale

Structural Analysis

L1 (


) features a propylene backbone linking two distinct nitrogen centers.
  • Donor A (Primary Amine):

    
     (Aliphatic). High basicity (
    
    
    
    ), strong
    
    
    -donor. Anchors the ligand to the metal.
  • Donor B (Tertiary Aniline): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Aromatic). Lower basicity (
    
    
    
    ) due to resonance delocalization into the phenyl ring. Sterically bulky.
  • Chepate Ring: Upon coordination, L1 forms a 6-membered chelate ring . This is thermodynamically stable but more flexible than the 5-membered rings formed by ethylenediamine derivatives, influencing the "bite angle" and catalytic pocket geometry.

Strategic Value: The Hemilability Factor

The disparity in binding strength between the two nitrogens creates a "hemilabile" system. Under catalytic conditions, the weaker


 donor can dissociate reversibly to open a vacant coordination site for substrate binding, while the strong 

anchor prevents catalyst decomposition.

Protocol 1: Synthesis of Heteroleptic Metal Complexes [M(L1)Cl₂]

This protocol describes the synthesis of Palladium(II) and Platinum(II) complexes, common precursors for catalysis and cytotoxicity studies.

Target Complex:


 where M = Pd(II) or Pt(II).
Materials
  • Ligand (L1): N-(3-Aminopropyl)-N-methylaniline (Check purity by GC; distill if brown/oxidized).

  • Metal Precursor:

    • For Pd:

      
       (Bis(acetonitrile)dichloropalladium(II)) - Preferred for solubility.
      
    • For Pt:

      
       (Potassium tetrachloroplatinate(II)).
      
  • Solvent: Dichloromethane (DCM) for Pd; Water/Ethanol (1:1) for Pt.

Step-by-Step Methodology
A. Palladium Complex Synthesis (

)
  • Preparation: Dissolve 1.0 mmol of

    
     in 10 mL of anhydrous DCM under Nitrogen atmosphere. The solution should be yellow/orange.
    
  • Addition: Dissolve 1.05 mmol (1.05 eq) of L1 in 5 mL DCM. Add dropwise to the Pd solution over 10 minutes.

  • Reaction: Stir at room temperature (RT) for 4 hours. The color typically shifts to a lighter yellow or precipitates a solid.

  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Add 15 mL of cold diethyl ether to precipitate the complex.

    • Filter the solid and wash with

      
       mL diethyl ether.
      
  • Drying: Vacuum dry for 6 hours.

B. Platinum Complex Synthesis (

)
  • Preparation: Dissolve 1.0 mmol

    
     in 10 mL distilled water.
    
  • Addition: Dissolve 1.0 mmol L1 in 10 mL Ethanol. Add to the aqueous Pt solution.

  • Reaction: Heat to 60°C and stir for 24 hours (protected from light). A yellow/beige precipitate will form.

  • Isolation: Cool to 4°C overnight to maximize yield. Filter the precipitate.

  • Purification: Wash with water (to remove KCl), then ethanol, then ether.

Characterization Criteria (Self-Validation)
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the downfield shift of the
    
    
    protons (typically from
    
    
    1.5 ppm free to
    
    
    4.0-5.0 ppm bound). The
    
    
    singlet will also shift.
  • IR Spectroscopy: The free amine

    
     stretching bands (3200-3400 cm⁻¹) will shift to lower wavenumbers upon coordination.
    
  • Elemental Analysis (CHN): Tolerance

    
    .
    

Application: Catalytic Cross-Coupling (Suzuki-Miyaura)

L1 is particularly effective in coupling sterically hindered aryl chlorides due to the bulky N-methylaniline group.

Reaction Setup
  • Catalyst: Isolated

    
     (1.0 mol%).
    
  • Substrates: Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq).

  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene/Water (10:1).

  • Conditions: 80°C, 12 hours.

Mechanistic Workflow (Visualization)

CatalyticCycle cluster_cycle Hemilabile Catalytic Cycle (Pd-L1) PreCat Pre-Catalyst [Pd(L1)Cl2] Active Active Species Pd(0)-L1 PreCat->Active Activation OxAdd Oxidative Addition Ar-Pd(II)-Br Active->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 Base Hemilability Hemilabile Opening N(Me)Ph dissociates to accommodate substrate OxAdd->Hemilability Steric Relief RedElim Reductive Elimination Ar-Ar' TransMet->RedElim RedElim->Active Regeneration Hemilability->TransMet

Caption: The hemilabile nature of the N-methylaniline arm facilitates the oxidative addition of bulky substrates by temporarily dissociating to relieve steric congestion.

Advanced Protocol: Schiff Base Ligand Synthesis

L1 acts as an excellent precursor for tridentate "Pincer-like" ligands when reacted with aldehydes (e.g., pyridine-2-carboxaldehyde).

Reaction:



Synthesis Steps
  • Mix: Combine 1.0 eq of L1 and 1.0 eq of Pyridine-2-carboxaldehyde in Ethanol.

  • Catalyst: Add 2 drops of Formic Acid.

  • Reflux: Heat at 80°C for 6 hours.

  • Workup: Evaporate solvent. The resulting oil is the tridentate ligand (NNN-donor).

  • Complexation: React directly with metal salts (e.g.,

    
    , 
    
    
    
    ) to form octahedral or square pyramidal complexes.

Data Summary: Comparative Ligand Properties

FeatureEthylenediamine (en)N-(3-Aminopropyl)-N-methylaniline (L1)Impact on Coordination
Symmetry

(Symmetric)

(Non-symmetric)
Creates distinct axial/equatorial sites.
Chelate Ring 5-membered6-memberedWider bite angle; increased flexibility.
Donor Types

/

(Hard/Hard)

/

(Hard/Soft)
Stabilizes mixed oxidation states.
Sterics LowHigh (Phenyl group)Controls substrate approach (enantioselectivity potential).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Complex) Ligand oxidationDistill L1 under vacuum before use. It should be a clear/pale yellow oil.
Oily Product Solvent trappingTriturate the oil with n-pentane or diethyl ether to induce crystallization.
Pd Black Formation DecompositionEnsure inert atmosphere (

/Ar). The amine anchor is strong, but

can oxidize the phosphine-free Pd(0).
Incomplete Substitution Steric hindranceHeat is required for the bulky N-methylaniline group to coordinate fully.

References

  • Ligand Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92437, N-(3-Aminopropyl)-N-methylaniline. Retrieved from [Link]

  • Palladium Coordination Principles: Yamamoto, A. (1986). Organotransition Metal Chemistry: Fundamental Concepts and Applications. Wiley-Interscience.
  • Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-714. (Contextual grounding for non-symmetric N,N' ligands).
  • Platinum Cytotoxicity: Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573-584.
Visual Workflow: Synthesis of [Pt(L1)Cl₂]

SynthesisFlow Start Start: K2PtCl4 (aq) + L1 (EtOH) Mix Mix & Heat 60°C, 24h, Dark Start->Mix Precip Precipitation Cool to 4°C Mix->Precip Filter Filtration Isolate Solid Precip->Filter Wash Wash H2O -> EtOH -> Ether Filter->Wash Dry Final Product [Pt(L1)Cl2] (Yellow Solid) Wash->Dry

Caption: Optimized workflow for the synthesis of the Platinum(II) complex, emphasizing temperature control and purification steps.

Application

Application Notes and Protocols for N-(3-Aminopropyl)-N-methylaniline in Epoxy Curing Systems

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Hybrid Amine Curing Agent N-(3-Aminopropyl)-N-methylaniline,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Hybrid Amine Curing Agent

N-(3-Aminopropyl)-N-methylaniline, with the chemical formula C10H16N2, is a fascinating molecule for epoxy resin formulation.[1] Its structure is unique, featuring a primary aliphatic amine, a tertiary aromatic amine, and a phenyl group. This hybrid nature suggests a multi-faceted role in the curing process, potentially offering a unique balance of properties in the final cured epoxy system. The primary amine group provides a reactive site for the initial ring-opening of the epoxy group, characteristic of amine-based curing agents.[2] Concurrently, the tertiary amine can act as a catalyst, accelerating the curing reaction.[3] The presence of the aromatic ring is anticipated to enhance the thermal and chemical resistance of the cured polymer network, a known benefit of aromatic amines in epoxy systems.[2]

These application notes serve as a comprehensive guide for researchers and formulators looking to explore the capabilities of N-(3-Aminopropyl)-N-methylaniline as a curing agent for epoxy resins. It is important to note that while the theoretical advantages of this molecule are compelling, detailed public-domain data on its specific performance characteristics are limited. Therefore, this document focuses on providing the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize its performance. By following these guidelines, researchers can systematically evaluate its curing kinetics, and the thermal and mechanical properties of the resulting epoxy systems.

Physicochemical Properties of N-(3-Aminopropyl)-N-methylaniline

A thorough understanding of the curing agent's properties is paramount for safe handling and accurate formulation.

PropertyValueReference
Synonym N'-methyl-N'-phenylpropane-1,3-diamine[1]
CAS Number 53485-07-7[1]
Molecular Formula C10H16N2[1]
Molecular Weight 164.25 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[4]
Purity >96.0% (GC)[4]

Curing Mechanism: A Dual-Action Process

The curing of epoxy resins with N-(3-Aminopropyl)-N-methylaniline is theorized to proceed through a two-stage mechanism, leveraging both its primary and tertiary amine functionalities.

  • Initial Ring-Opening: The primary amine's active hydrogens initiate a nucleophilic attack on the carbon atom of the epoxy ring. This reaction leads to the opening of the epoxide and the formation of a hydroxyl group and a secondary amine. This initial step is crucial for building the polymer backbone.[2]

  • Catalytic Acceleration and Cross-linking: The newly formed secondary amine can further react with another epoxy group, contributing to the cross-linked network. Simultaneously, the tertiary amine present in the molecule can catalyze the hydroxyl-epoxy reaction, promoting further cross-linking and accelerating the overall curing process, especially at elevated temperatures.


// Nodes Epoxy1 [label="Epoxy Resin\n(with epoxide group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="N-(3-Aminopropyl)\n-N-methylaniline\n(Primary & Tertiary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nucleophilic Attack\n(Primary Amine Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Adduct\n(Secondary Amine & Hydroxyl Group)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Further Cross-linking\n(Secondary Amine Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxy2 [label="Another Epoxy Resin\n(with epoxide group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis [label="Catalytic Acceleration\n(Tertiary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cured [label="Cross-linked\nEpoxy Network", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Epoxy1 -> Step1 [arrowhead=vee, color="#202124"]; Amine -> Step1 [arrowhead=vee, color="#202124"]; Step1 -> Intermediate [arrowhead=vee, color="#202124"]; Intermediate -> Step2 [arrowhead=vee, color="#202124"]; Epoxy2 -> Step2 [arrowhead=vee, color="#202124"]; Step2 -> Cured [arrowhead=vee, color="#202124"]; Intermediate -> Catalysis [style=dashed, arrowhead=open, color="#EA4335"]; Catalysis -> Step2 [style=dashed, arrowhead=open, color="#EA4335"]; }

Figure 1: Proposed Curing Mechanism of Epoxy Resin with N-(3-Aminopropyl)-N-methylaniline.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the performance of N-(3-Aminopropyl)-N-methylaniline as an epoxy curing agent. Standard liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a known epoxide equivalent weight (EEW) is recommended for initial studies.

Protocol 1: Determination of Amine Hydrogen Equivalent Weight (AHEW) and Stoichiometry

Objective: To determine the AHEW of N-(3-Aminopropyl)-N-methylaniline and calculate the stoichiometric mixing ratio with a given epoxy resin.

Rationale: Accurate stoichiometry is critical for achieving optimal properties in the cured epoxy.[5] The AHEW is the weight of the amine curing agent that contains one mole of active amine hydrogens.

Materials:

  • N-(3-Aminopropyl)-N-methylaniline

  • Standardized 0.1 N Hydrobromic Acid (HBr) in glacial acetic acid

  • Methyl isobutyl ketone (MIBK)

  • Glacial acetic acid

  • Methyl violet indicator

  • Potassium acid phthalate (for HBr standardization)

  • Analytical balance, burette, Erlenmeyer flasks

Procedure:

  • Standardization of HBr solution: Follow a standard procedure, such as titrating a known weight of potassium acid phthalate with the HBr solution to a green endpoint using methyl violet indicator.

  • Sample Preparation: Accurately weigh approximately 0.5 g of N-(3-Aminopropyl)-N-methylaniline into a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of MIBK and 10 mL of glacial acetic acid to dissolve the sample.

  • Titration: Add 2-3 drops of methyl violet indicator and titrate with the standardized 0.1 N HBr solution to the same green endpoint as in the standardization step. The solution will turn milky, then green.

  • Calculation of Amine Value and AHEW:

    • Amine Value (mg KOH/g) = (V * N * 56.1) / W

      • V = volume of HBr solution used (mL)

      • N = normality of the HBr solution

      • W = weight of the sample (g)

    • AHEW = 56100 / Amine Value

  • Calculation of Stoichiometric Ratio (phr - parts per hundred parts of resin):

    • phr = (AHEW * 100) / EEW of epoxy resin


// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize [label="Standardize HBr\nTitrant", fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh Amine\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMIBK/Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Titrate [label="Titrate with HBr to\nGreen Endpoint", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_AV [label="Calculate Amine Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_AHEW [label="Calculate AHEW", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_phr [label="Calculate Stoichiometric\nRatio (phr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Standardize; Standardize -> Weigh; Weigh -> Dissolve; Dissolve -> Titrate; Titrate -> Calculate_AV; Calculate_AV -> Calculate_AHEW; Calculate_AHEW -> Calculate_phr; Calculate_phr -> End; }

Figure 2: Workflow for Determining Stoichiometry.

Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)

Objective: To investigate the curing behavior, including the onset of cure, peak exotherm temperature, and total heat of reaction.

Rationale: DSC provides quantitative data on the cure kinetics, which is essential for determining appropriate curing schedules and understanding the reactivity of the curing agent.[6]

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure (Non-isothermal):

  • Sample Preparation: Prepare a 5-10 mg sample of the stoichiometric mixture of epoxy resin and N-(3-Aminopropyl)-N-methylaniline in a hermetically sealed aluminum DSC pan.

  • DSC Scan: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).

  • Data Analysis:

    • Determine the onset temperature of the exothermic cure peak.

    • Identify the peak exotherm temperature (T_p).

    • Calculate the total heat of reaction (ΔH_total) by integrating the area under the exotherm.

Procedure (Isothermal):

  • Sample Preparation: As above.

  • DSC Scan: Rapidly heat the sample to a desired isothermal curing temperature (e.g., 60, 80, 100°C) and hold for a specified time until the reaction is complete.

  • Data Analysis:

    • Determine the time to peak heat flow.

    • Calculate the degree of cure (α) as a function of time by integrating the partial area of the exotherm.

Data Presentation:

Heating Rate (°C/min)Onset Temp (°C)Peak Exotherm Temp (°C)ΔH_total (J/g)
5
10
15
20
Isothermal Temp (°C)Time to Peak (min)Degree of Cure at Time t
60
80
100
Protocol 3: Thermomechanical Analysis by Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'') of the cured epoxy system.

Rationale: DMA provides insights into the viscoelastic properties of the cured material, with the Tg being a critical indicator of its thermal performance.

Apparatus: Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Sample Preparation: Prepare rectangular specimens of the cured epoxy (e.g., 35 mm x 12 mm x 3 mm) according to ASTM D4065. Ensure complete curing by following a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 120°C for 2 hours).

  • DMA Scan: Perform a temperature sweep from ambient to a temperature well above the expected Tg (e.g., 200°C) at a heating rate of 3°C/min and a fixed frequency (e.g., 1 Hz).

  • Data Analysis:

    • Determine the Tg from the peak of the tan δ curve or the peak of the loss modulus (E'') curve.

    • Record the storage modulus (E') in the glassy and rubbery regions.

Data Presentation:

PropertyValue
Glass Transition Temperature (Tg) from tan δ peak (°C)
Glass Transition Temperature (Tg) from E'' peak (°C)
Storage Modulus (E') at 25°C (GPa)
Storage Modulus (E') at Tg + 50°C (MPa)
Protocol 4: Mechanical Properties Testing

Objective: To determine the tensile and flexural properties of the cured epoxy system.

Rationale: These tests provide fundamental data on the material's strength, stiffness, and ductility, which are crucial for structural applications.

Apparatus: Universal Testing Machine

Procedure (Tensile Properties - ASTM D638):

  • Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions.

  • Testing: Conduct the tensile test at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break.

Procedure (Flexural Properties - ASTM D790):

  • Sample Preparation: Prepare rectangular bar specimens according to ASTM D790.

  • Testing: Perform a three-point bending test at a specified span-to-depth ratio and crosshead speed.

  • Data Analysis: Calculate the flexural strength and flexural modulus.

Data Presentation:

Mechanical PropertyValueStandard
Tensile Strength (MPa) ASTM D638
Young's Modulus (GPa) ASTM D638
Elongation at Break (%) ASTM D638
Flexural Strength (MPa) ASTM D790
Flexural Modulus (GPa) ASTM D790

Safety and Handling

N-(3-Aminopropyl)-N-methylaniline is an amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

N-(3-Aminopropyl)-N-methylaniline presents a promising avenue for the development of novel epoxy systems with potentially unique performance characteristics. Its hybrid aliphatic-aromatic structure with both primary and tertiary amine functionalities suggests a complex and advantageous role in the curing process. The protocols outlined in these application notes provide a robust framework for a comprehensive evaluation of this curing agent. By systematically generating data on its curing kinetics, thermomechanical behavior, and mechanical properties, researchers can unlock its full potential and determine its suitability for a wide range of applications, from high-performance coatings to advanced composite materials.

References

  • Three Bond. (2022). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Storey, R. F., Dantiki, S., & Adams, J. L. (1990). Properties of epoxy resins cured with ring-alkylated m-phenylene diamine blends. Journal of Applied Polymer Science, 40(1-2), 47-52.
  • Shimp, D. A. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry, 13(6), 28-33.
  • ITW Performance Polymers. (2023). Safety Data Sheet: DEVCON® 5-Minute® Epoxy Hardener.
  • Zhao, X., Huang, Z., Song, P., Yang, H., & Zhang, Y. (2019). Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N-(3-aminopropyl)-imidazole. Journal of Applied Polymer Science, 136(37), 47950.
  • Liu, X., et al. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 13(16), 2758.
  • Dytek. (n.d.). Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Retrieved from [Link]

  • Delamine. (n.d.). Epoxy curing agents. Retrieved from [Link]

  • LMK Technologies. (n.d.). LMK Epoxy Hardener M.
  • Lee, S. M. (1987).
  • Wang, S. (2018). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin [Master's thesis, University of Toronto]. TSpace.
  • Meena, K., & Sahoo, P. K. (2012). Performance evaluation of different hardener for epoxy resin.
  • ITW Performance Polymers. (2023).
  • Sika Technology AG. (2013).
  • Koutsianou, M., et al. (2023). Real-Time Non-Destructive Characterization of Epoxy Resin Curing Kinetics and Mechanical Response for Enhanced Manufacturing Quality Control.
  • PureSynth. (n.d.). N-(3-Aminopropyl)-N-Methylaniline 96.0%(GC). Retrieved from [Link]

  • Pascual-Cosp, J., et al. (2020). Rheological and thermal study of the curing process of a cycloaliphatic epoxy resin: Application to the optimization of the ultimate thermomechanical and electrical properties.
  • Wang, X., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 14(18), 3757.
  • Zhang, C., et al. (2021). Thermal analysis of epoxy resin matrix and carbon fiber epoxy laminate cured by imidazole. Journal of Thermal Analysis and Calorimetry, 143(3), 2269-2280.
  • Swier, S., Van Assche, G., & Van Mele, B. (2004). Reaction kinetics modeling and thermal properties of epoxy-amines as measured by Modulated Temperature DSC: part 1. Linear step-growth polymerization of DGEBA+aniline. Journal of Applied Polymer Science, 91(5), 2798-2813.
  • Sika Technology AG. (2017). Amine for rapid-curing epoxy resin compositions. US 10221344 B2.
  • PACE Technologies. (2023).
  • Popa, A., et al. (2009). Curing Kinetics of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy.
  • Li, J., et al. (2019). Tetraepoxypropyl-4,4'-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material.

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Method

Application Note &amp; Protocols: Strategic Coupling of Methyl[3-(phenylamino)propyl]amine with Aldehydes for Heterocyclic and Acyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling Me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling Methyl[3-(phenylamino)propyl]amine with various aldehydes. This versatile diamine offers multiple reaction pathways, primarily leading to either N-alkylated acyclic amines via reductive amination or cyclized tetrahydropyrimidine structures. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for directing the reaction towards the desired outcome, and offers insights into the critical parameters that govern selectivity and yield.

Introduction: A Versatile Diamine Building Block

Methyl[3-(phenylamino)propyl]amine, also known as N¹-Methyl-N¹-phenyl-propane-1,3-diamine, is a valuable bifunctional building block in synthetic organic and medicinal chemistry.[1] Its structure incorporates a secondary aromatic amine, a secondary aliphatic amine, and a flexible three-carbon linker. This unique combination of reactive sites allows for the construction of diverse molecular architectures. The reaction with aldehydes is a fundamental transformation that can be strategically controlled to yield two distinct classes of compounds, each with significant potential in chemical and pharmaceutical development.

This application note will explore the two primary coupling strategies:

  • Reductive Amination: For the synthesis of complex acyclic tertiary and secondary amines.

  • Condensation & Cyclization: For the construction of 1,2,3,4-tetrahydropyrimidine heterocyclic scaffolds.

We will delve into the mechanistic rationale behind each pathway and provide robust, step-by-step protocols to empower researchers to confidently and successfully utilize this versatile reagent.

Mechanistic Overview & Strategic Pathway Selection

The reaction between Methyl[3-(phenylamino)propyl]amine and an aldehyde initially proceeds through the formation of an imine or iminium ion intermediate. The final product is determined by the subsequent reaction step, which can be controlled by the choice of reagents and conditions.

Pathway A: Reductive Amination

This pathway is a powerful method for forming new carbon-nitrogen bonds, effectively alkylating the diamine starting material.[2][3] The reaction proceeds in two main stages:

  • Imine Formation: The more nucleophilic secondary aliphatic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion. This reaction is often facilitated by mildly acidic conditions.[2]

  • Reduction: A reducing agent present in the reaction mixture reduces the iminium ion intermediate as it is formed, yielding the final, more complex amine product.

The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose.[4]

Pathway B: Condensation & Cyclization

In the absence of a reducing agent, and typically under acidic catalysis with heating, the reaction can proceed towards a cyclized product. For a 1,3-diamine like Methyl[3-(phenylamino)propyl]amine, the reaction with an aldehyde can lead to a six-membered 1,2,3,4-tetrahydropyrimidine ring.[5]

The mechanism involves:

  • Initial Imine/Iminium Formation: As with reductive amination, one of the amine groups reacts with the aldehyde.

  • Intramolecular Cyclization: The second amine group within the same molecule then acts as a nucleophile, attacking the imine carbon to form the six-membered ring.

  • Dehydration: The removal of water, often aided by a Dean-Stark apparatus, drives the reaction equilibrium towards the cyclized product.

The choice between these two pathways is a critical strategic decision based on the desired molecular scaffold.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_A Pathway A cluster_B Pathway B Diamine Methyl[3-(phenylamino)propyl]amine Intermediate Imine/Iminium Ion Intermediate Diamine->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Pathway A Cyclization Condensation/ Cyclization Intermediate->Cyclization Pathway B ProductA Acyclic N-Alkylated Amine ReductiveAmination->ProductA Yields ReagentA Reducing Agent (e.g., NaBH(OAc)₃) ReagentA->ReductiveAmination Conditions ProductB Tetrahydropyrimidine Cyclization->ProductB Yields ReagentB Acid Catalyst + Heat (e.g., p-TsOH, Reflux) ReagentB->Cyclization Conditions

Figure 1: Strategic decision map for the reaction of Methyl[3-(phenylamino)propyl]amine with aldehydes.

Detailed Protocols & Application Data

Protocol 1: Direct Reductive Amination

This protocol is designed for the one-pot synthesis of N-alkylated derivatives of Methyl[3-(phenylamino)propyl]amine. It utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is easy to handle.[4]

Workflow Diagram

G start Start dissolve Dissolve diamine (1.0 eq) and aldehyde (1.05 eq) in solvent (e.g., DCE, THF) start->dissolve add_reductant Add NaBH(OAc)₃ (1.2 eq) portion-wise at 0 °C dissolve->add_reductant stir Warm to room temperature and stir for 2-12 h add_reductant->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench with saturated aqueous NaHCO₃ solution monitor->quench Reaction Complete extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract purify Dry, concentrate, and purify by flash chromatography extract->purify end End purify->end

Figure 2: Experimental workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add Methyl[3-(phenylamino)propyl]amine (1.0 equiv). Dissolve it in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Aldehyde Addition: Add the desired aldehyde (1.05-1.1 equiv) to the solution and stir for 15-20 minutes at room temperature to allow for initial imine formation.

  • Reductant Addition: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition at low temperature helps to control any exotherm and maintain reaction selectivity.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary Table:

Aldehyde SubstrateTypical SolventReaction Time (h)Approx. Yield (%)
BenzaldehydeDCE485-95%
4-MethoxybenzaldehydeTHF390-98%
IsovaleraldehydeDCM675-85%
CyclohexanecarboxaldehydeDCE880-90%

Note: Reaction times and yields are typical and may vary based on substrate purity, scale, and specific laboratory conditions.

Protocol 2: Condensation and Cyclization to 1,2,3,4-Tetrahydropyrimidines

This protocol is designed for the synthesis of the cyclized tetrahydropyrimidine scaffold. It employs an acid catalyst and heat to drive the condensation and subsequent intramolecular cyclization, with concurrent removal of water to shift the equilibrium towards the product.

Workflow Diagram

G start Start combine Combine diamine (1.0 eq) and aldehyde (1.0 eq) in toluene start->combine add_catalyst Add acid catalyst (e.g., p-TsOH, 5 mol%) combine->add_catalyst reflux Heat to reflux with a Dean-Stark trap add_catalyst->reflux monitor Monitor reaction by TLC or GC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete neutralize Neutralize with aq. NaHCO₃ cool->neutralize extract Extract with organic solvent, dry, and concentrate neutralize->extract purify Purify by flash chromatography or recrystallization extract->purify end End purify->end

Figure 3: Experimental workflow for the tetrahydropyrimidine synthesis protocol.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add Methyl[3-(phenylamino)propyl]amine (1.0 equiv), the desired aldehyde (1.0 equiv), and a suitable solvent that forms an azeotrope with water, such as toluene or benzene (0.1-0.2 M).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv) or trifluoroacetic acid (TFA, 0.1 equiv). Causality Note: The acid catalyst is crucial for activating the aldehyde carbonyl group and facilitating both the initial imine formation and the final dehydration step.[6][7]

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by periodically analyzing aliquots via TLC or GC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Data Summary Table:

Aldehyde SubstrateCatalystReaction Time (h)Approx. Yield (%)
4-Nitrobenzaldehydep-TsOH680-90%
BenzaldehydeTFA1270-80%
2-Furaldehydep-TsOH875-85%

Note: Electron-withdrawing groups on the aromatic aldehyde generally favor the formation of the hexahydropyrimidine.[5]

Product Characterization & Validation

Confirming the structure of the final product is essential. The two distinct pathways yield products with clear differences in their analytical data:

  • Reductive Amination Product:

    • ¹H NMR: Expect to see a new set of signals corresponding to the alkyl group from the aldehyde (e.g., a new benzylic CH₂ for benzaldehyde). The overall integration will reflect the addition of the aldehyde fragment.

    • Mass Spec (MS): The molecular ion peak will correspond to the sum of the masses of the diamine, the aldehyde, minus one molecule of water, plus two hydrogen atoms (from reduction). (M = M_diamine + M_aldehyde - 16).

  • Tetrahydropyrimidine Product:

    • ¹H NMR: Look for a characteristic signal for the C2-proton of the tetrahydropyrimidine ring (a methine, CH), often appearing between 4-5 ppm. The signals for the propyl chain will show diastereotopic splitting due to the new chiral center at C2.

    • Mass Spec (MS): The molecular ion peak will correspond to the sum of the masses of the diamine and the aldehyde, minus one molecule of water. (M = M_diamine + M_aldehyde - 18).

These distinct analytical signatures provide a self-validating system for confirming the outcome of the chosen protocol.

References

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Pictet-Spengler reaction - chemeurope.com. [Link]

  • Catalyst-free synthesis of novel 1,5- benzodiazepines and 3,4-dihydroquinoxalines using isocyanide. RSC Advances. [Link]

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]

  • Synthesis of New Tetrahydro‐1,5‐benzodiazepin‐3‐yl‐2‐phenylacetamides via Isocyanide‐Based Multicomponent Reactions - Sci-Hub. [Link]

  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. National Center for Biotechnology Information. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. [Link]

  • Summary of Aldehyde-Amine Reactions | PDF - Scribd. [Link]

  • Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes | Request PDF - ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-Aminopropyl)-N-methylaniline

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(3-Aminopropyl)-N-methylaniline. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-tested solutions to help you optimize your reaction yields and purity.

I. Synthesis Overview & Common Challenges

The most prevalent synthetic route to N-(3-Aminopropyl)-N-methylaniline involves a two-step process:

  • Aza-Michael Addition (Cyanoethylation): The reaction of N-methylaniline with acrylonitrile to form N-(3-(methyl(phenyl)amino)propanenitrile).

  • Reduction: The subsequent reduction of the nitrile group to a primary amine.

While seemingly straightforward, this synthesis is often plagued by issues such as low yields, the formation of difficult-to-remove impurities, and side reactions. This guide will dissect each stage of the process, offering solutions to specific problems you may encounter.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reduction N-methylaniline N-methylaniline Cyanoethylation Cyanoethylation N-methylaniline->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Propanenitrile_Intermediate N-(3-(methyl(phenyl)amino)propanenitrile) Cyanoethylation->Propanenitrile_Intermediate Reduction Reduction Propanenitrile_Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., H₂, Raney Ni, LiAlH₄) Reducing_Agent->Reduction Final_Product N-(3-Aminopropyl)-N-methylaniline Reduction->Final_Product

Caption: Overall synthetic workflow for N-(3-Aminopropyl)-N-methylaniline.

II. Troubleshooting Guide & FAQs

Part A: The Aza-Michael Addition (Cyanoethylation) Step

Question 1: My cyanoethylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a slow or incomplete cyanoethylation of N-methylaniline. Aromatic amines are generally less basic and therefore less nucleophilic than their aliphatic counterparts, which can make the addition to acrylonitrile challenging.[1] Here’s a breakdown of potential issues and their solutions:

  • Catalyst Choice: While some primary and secondary aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines often require one.[1][2]

    • Acid Catalysis: For amines with electron-donating groups, like N-methylaniline, acid catalysts are often effective.[2] Glacial acetic acid is a common choice. For less reactive or sterically hindered amines, a mixture of a copper salt (like cupric acetate) and acetic acid can be more effective.[2] The role of the copper catalyst may be to form a complex with both the amine and acrylonitrile, thus facilitating the reaction.[2]

    • Lewis Acid Catalysis: Recent studies have shown that mild Lewis acids, such as yttrium nitrate (Y(NO₃)₃·6H₂O), can be highly effective catalysts for the mono-cyanoethylation of aromatic amines at ambient temperatures.[3] This method offers the advantage of high selectivity and easy catalyst removal through an aqueous workup.[3]

    • Amine Salt Catalysis: Performing the reaction in the presence of the sulfuric acid salt of N-methylaniline has also been reported as an effective method.[1]

  • Temperature: Many cyanoethylation reactions are exothermic.[4] Insufficient cooling can lead to the polymerization of acrylonitrile, a common and problematic side reaction. Conversely, if the temperature is too low, the reaction rate will be significantly reduced. It is crucial to monitor and control the reaction temperature, often starting at a lower temperature and allowing it to slowly warm to room temperature or be gently heated.

  • Solvent: The choice of solvent can be critical. While the reaction can sometimes be run neat, using an inert solvent can help to control the exotherm and prevent polymerization.[4] For acid-catalyzed reactions, glacial acetic acid can serve as both the catalyst and the solvent.[1]

Question 2: I'm observing a significant amount of a polymeric byproduct. How can I prevent the polymerization of acrylonitrile?

Answer:

Acrylonitrile is highly susceptible to polymerization, especially in the presence of heat, light, or basic catalysts. This is a major cause of yield loss.

  • Control the Exotherm: As mentioned, the reaction is often exothermic.[4] Use an ice bath to maintain a low temperature, especially during the initial addition of reagents.

  • Use an Inhibitor: While not always necessary for small-scale lab synthesis, for larger-scale reactions or if polymerization is a persistent issue, the addition of a radical inhibitor like hydroquinone can be beneficial.

  • Reagent Purity: Ensure your acrylonitrile is free from peroxides, which can initiate polymerization. Distilling acrylonitrile before use is a good practice.

  • Catalyst Selection: Strongly basic catalysts can promote acrylonitrile polymerization.[2] If you are using a base, consider a milder one or a different catalytic system altogether, such as the yttrium nitrate method which has been shown to be selective.[3]

Question 3: My main product is the di-cyanoethylated derivative. How can I improve the selectivity for mono-cyanoethylation?

Answer:

The formation of the bis-aza-Michael addition product is a common issue, especially with primary aromatic amines.[3] However, it can also occur with secondary amines if the reaction conditions are not optimized.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of N-methylaniline relative to acrylonitrile can favor the formation of the mono-adduct.

  • Catalyst Choice: Certain catalysts have been shown to promote mono-cyanoethylation. For example, yttrium nitrate is reported to be selective for the mono-cyanoethylation of primary aromatic amines and sterically hindered secondary amines.[3] This selectivity is attributed to the steric properties at the amine center after the first addition, which hinders a second cyanoethylation.[3]

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Stopping the reaction once the starting material is consumed but before significant formation of the di-adduct can improve selectivity. Lowering the reaction temperature can also help.

Part B: The Reduction Step

Question 4: I'm having difficulty reducing the nitrile intermediate to the primary amine. What are the best methods and what are the potential pitfalls?

Answer:

The reduction of the nitrile group in N-(3-(methyl(phenyl)amino)propanenitrile) to the desired primary amine is a critical step where yield can be lost if not performed correctly.

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method.

    • Catalyst: Raney Nickel (Raney Ni) is a common and effective catalyst for this transformation. Other options include platinum oxide (PtO₂) or palladium on carbon (Pd/C).

    • Solvent: Ethanolic ammonia or methanolic ammonia are excellent solvent choices. The presence of ammonia helps to suppress the formation of secondary amine side products by reacting with any intermediate imines.

    • Pressure and Temperature: The reaction is typically run under a hydrogen atmosphere at elevated pressure (e.g., 50-100 psi) and may require gentle heating.

    • Troubleshooting: If the reaction is slow, it could be due to catalyst poisoning. Ensure your nitrile intermediate is pure. The catalyst may also need to be activated or a fresh batch used.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will readily reduce the nitrile to the amine.

      • Procedure: The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). A standard aqueous workup (e.g., Fieser workup) is then performed to quench the reaction and precipitate the aluminum salts.

      • Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

    • Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce a nitrile. However, in the presence of a catalyst like cobalt(II) chloride (CoCl₂), it can be an effective reducing system. This offers a milder and often safer alternative to LiAlH₄.

Table 1: Comparison of Reduction Methods

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Raney NiEthanolic ammonia, 50-100 psi H₂, 25-50°CHigh yield, clean reaction, easy product isolationRequires specialized high-pressure equipment, catalyst can be pyrophoric
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to refluxPowerful and fast, readily available reagentHighly reactive and hazardous, requires strictly anhydrous conditions, workup can be cumbersome
Chemical Reduction Sodium Borohydride (NaBH₄) / CoCl₂Methanol or ethanol, room temperatureMilder and safer than LiAlH₄, does not require anhydrous conditionsMay be slower, potential for cobalt contamination in the product
Part C: Purification

Question 5: My final product is impure, and I'm struggling to purify it. What are the best purification techniques for N-(3-Aminopropyl)-N-methylaniline?

Answer:

N-(3-Aminopropyl)-N-methylaniline is a basic, polar compound, which can present purification challenges.

  • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale. Ensure your vacuum is sufficiently high to keep the boiling point at a reasonable temperature and prevent decomposition.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is acidic and can cause strong binding and streaking of basic amines.[5] To counteract this, you can either:

      • Use a Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (typically 0.5-2%) or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[5]

      • Use a Deactivated or Basic Stationary Phase: Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for purifying basic compounds.[5] These stationary phases lead to better peak shapes and more predictable elution.[5]

    • Solvent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.

  • Acid-Base Extraction: This is a very effective way to remove non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic with a strong base (e.g., 2M NaOH) until the pH is >12.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Visualizing the Troubleshooting Process

Troubleshooting_Tree Start Low Yield or Impure Product Step_Check Which step is problematic? Start->Step_Check Cyanoethylation Cyanoethylation Step_Check->Cyanoethylation Step 1 Reduction Reduction Step_Check->Reduction Step 2 Purification Purification Step_Check->Purification Final Stage C_Issue C_Issue Cyanoethylation->C_Issue R_Issue R_Issue Reduction->R_Issue P_Issue P_Issue Purification->P_Issue C_Slow Slow/Incomplete Reaction C_Sol_Catalyst Optimize Catalyst & Temp C_Slow->C_Sol_Catalyst C_Polymer Polymer Formation C_Sol_Cool Improve Cooling/Inhibitor C_Polymer->C_Sol_Cool C_Di Di-substitution C_Sol_Stoich Adjust Stoichiometry C_Di->C_Sol_Stoich C_Issue->C_Slow C_Issue->C_Polymer C_Issue->C_Di R_Incomplete Incomplete Reduction R_Sol_Method Change Reduction Method (e.g., H₂/Ni vs LiAlH₄) R_Incomplete->R_Sol_Method R_Side Side Products R_Sol_Ammonia Add Ammonia (for H₂ation) R_Side->R_Sol_Ammonia R_Issue->R_Incomplete R_Issue->R_Side P_Streaking Streaking on Silica P_Sol_Base Use Basic Alumina or Add Amine to Eluent P_Streaking->P_Sol_Base P_PoorSep Poor Separation P_Sol_Extract Perform Acid-Base Extraction P_PoorSep->P_Sol_Extract P_Issue->P_Streaking P_Issue->P_PoorSep

Caption: A decision tree for troubleshooting the synthesis of N-(3-Aminopropyl)-N-methylaniline.

III. Experimental Protocols

Protocol 1: Yttrium Nitrate Catalyzed Cyanoethylation

This protocol is adapted from the method described by Majee et al., which highlights a selective and efficient mono-cyanoethylation.[3]

  • To a solution of N-methylaniline (10 mmol, 1.07 g) in methanol (20 mL), add acrylonitrile (12 mmol, 0.64 g).

  • Add Y(NO₃)₃·6H₂O (1 mmol, 0.38 g) to the solution.

  • Stir the reaction mixture at ambient temperature and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion (typically a few hours), pour the reaction mixture into water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-(3-(methyl(phenyl)amino)propanenitrile). The product can be purified further by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Raney Nickel
  • In a high-pressure reaction vessel, dissolve the crude N-(3-(methyl(phenyl)amino)propanenitrile) (10 mmol, 1.60 g) in 7N methanolic ammonia (50 mL).

  • Carefully add a slurry of activated Raney Nickel (approx. 10-15% by weight of the nitrile) in ethanol to the vessel.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction progress can be monitored by the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry out. It should be quenched with water.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(3-Aminopropyl)-N-methylaniline.

IV. References

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Lee, I. et al. (2010). Kinetics and Mechanism of the Addition of Anilines to β-Nitrostilbenes in Acetonitrile. Bulletin of the Korean Chemical Society.

  • Majee, A. et al. (2015). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences.

  • Bruson, H.A. (1949). Cyanoethylation. Organic Reactions.

  • US Patent 3,819,709A. Synthesis of n-methylaniline. Google Patents.

  • ChemicalBook. N-Methylaniline synthesis.

  • Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.

  • Mishra, J.P. et al. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.

  • US Patent 3,231,601A. Process for the cyanoethylation of aromatic amines. Google Patents.

  • US Patent 3,943,162A. Cyanoethylation of aromatic amines. Google Patents.

  • Biotage. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase.

  • PrepChem.com. (2017). Preparation of N-methylaniline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of N-(3-Aminopropyl)-N-methylaniline: A Deep Dive into 1H NMR Spectrum Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of N-(3-Aminopropyl)-N-methylaniline, a key intermediate in various chemical syntheses. Designed for researchers and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of N-(3-Aminopropyl)-N-methylaniline, a key intermediate in various chemical syntheses. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a comparative perspective on where ¹H NMR excels and how it is complemented by other analytical techniques for unambiguous structural verification. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Analytical Challenge: Characterizing N-(3-Aminopropyl)-N-methylaniline

N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7) possesses a unique combination of structural features: a substituted aromatic ring, a tertiary amine, a flexible aliphatic chain, and a primary amine.[1][2] This complexity necessitates a robust analytical strategy to confirm its identity and purity. While several techniques can provide pieces of the puzzle, ¹H NMR spectroscopy offers the most comprehensive picture of the molecular structure in a single, non-destructive experiment.

Below is the annotated chemical structure, which will serve as our reference for the subsequent spectral analysis.

Caption: Annotated structure of N-(3-Aminopropyl)-N-methylaniline.

Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The power of ¹H NMR lies in its ability to differentiate between chemically non-equivalent protons based on their local electronic environment.[3] For N-(3-Aminopropyl)-N-methylaniline, we can predict a spectrum with several distinct signals, each characterized by its chemical shift (δ), integration value, and splitting pattern (multiplicity).

Table 1: Predicted ¹H NMR Spectral Data for N-(3-Aminopropyl)-N-methylaniline (in CDCl₃)

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
a N-CH₃ ~2.9Singlet (s)3HThe methyl group is attached to a nitrogen atom, which is deshielding. With no adjacent protons, it appears as a singlet.[4][5]
b N-CH₂ -CH₂-CH₂-NH₂~3.3 - 3.4Triplet (t)2HThese protons are adjacent to the aniline nitrogen, causing a downfield shift. They are coupled to the two protons on the adjacent methylene group (c), resulting in a triplet.
c N-CH₂-CH₂ -CH₂-NH₂~1.7 - 1.8Quintet (quint) or Multiplet (m)2HAs a central methylene group in the propyl chain, these protons are coupled to the two protons on each adjacent carbon (b and d), theoretically producing a quintet.
d N-CH₂-CH₂-CH₂ -NH₂~2.7 - 2.8Triplet (t)2HThese protons are adjacent to the primary amine nitrogen, which is less deshielding than the aniline nitrogen, resulting in a more upfield shift compared to (b).[6] They are coupled to the two protons on carbon (c), appearing as a triplet.
e -NH₂ ~0.5 - 5.0 (variable)Broad Singlet (br s)2HAmine protons have a wide chemical shift range and are often broad due to quadrupole broadening and chemical exchange.[7][8][9] Their presence can be confirmed by D₂O exchange.
f Ar-H (ortho)~6.7Doublet of doublets (dd) or Triplet (t)2HProtons ortho to the electron-donating -N(CH₃)R group are shielded and appear upfield. They are coupled to both the meta and para protons.
g Ar-H (meta)~7.2Triplet (t) or Multiplet (m)2HProtons meta to the substituent are less affected and appear in a region typical for benzene derivatives.[4][10]
h Ar-H (para)~6.6Triplet (t)1HThe proton para to the substituent is also shielded and appears upfield.

The Comparative Landscape: NMR vs. Other Techniques

While ¹H NMR provides unparalleled detail on the carbon-hydrogen framework, a multi-faceted approach ensures comprehensive characterization. The choice of technique depends on the specific question being asked—be it identity, purity, or functional group confirmation.[11][12]

cluster_0 Analytical Workflow for Structural Elucidation cluster_1 Primary Structure & Connectivity cluster_2 Molecular Mass & Formula cluster_3 Functional Group Identification cluster_4 Purity & Quantification Sample Sample: N-(3-Aminopropyl)-N-methylaniline NMR 1H NMR / 13C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR LC LC / GC Sample->LC NMR_info Provides: - Precise H/C Environments - Connectivity (via coupling) - Stereochemistry - Non-destructive NMR->NMR_info MS_info Provides: - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern - Highly Sensitive, Destructive MS->MS_info IR_info Provides: - N-H, C-H, C-N, C=C stretches - Confirms presence of amines, aromatics - 'Fingerprint' region - Fast, Non-destructive IR->IR_info LC_info Provides: - Purity Assessment - Quantification - Separation of Isomers - Requires method development LC->LC_info

Caption: Comparative analytical workflow for compound characterization.

Table 2: Comparison of Key Analytical Techniques

Feature¹H NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed molecular structure, proton environments, and connectivity.Molecular weight and fragmentation patterns.[13]Presence of specific functional groups (e.g., N-H, C=C).[8]
Causality Measures the absorption of radiofrequency energy by nuclei in a magnetic field. Chemical shifts are caused by local electron density.Measures the mass-to-charge ratio of ionized molecules. Fragmentation is caused by bond strengths.Measures the absorption of infrared radiation corresponding to molecular vibrations.
Strengths for this Molecule Unambiguously differentiates all aliphatic and aromatic protons, confirming the complete structure and isomer identity.Confirms the molecular weight (164.25 g/mol ) and can show characteristic fragments (e.g., loss of the aminopropyl chain).[1]Quickly confirms the presence of both primary (-NH₂) and tertiary amines, as well as the aromatic ring.
Limitations Lower sensitivity compared to MS; complex splitting in the aromatic region can be difficult to resolve at lower field strengths.[14]Provides little to no information about the specific arrangement of atoms or isomerism (e.g., cannot easily distinguish from N-(2-aminopropyl) isomer).Does not provide information on the connectivity of atoms. The "fingerprint region" can be complex.[13]
Sample Requirement ~1-5 mg (Non-destructive)<1 µg (Destructive)~1-2 mg (Non-destructive)

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. This protocol is designed to be self-validating.

Objective: To obtain a high-resolution ¹H NMR spectrum of N-(3-Aminopropyl)-N-methylaniline for structural confirmation.

Materials:

  • N-(3-Aminopropyl)-N-methylaniline sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette

  • Deuterium Oxide (D₂O)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the N-(3-Aminopropyl)-N-methylaniline sample directly into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved. The choice of CDCl₃ is critical as it is a common solvent that dissolves many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest for this molecule.

    • Transfer the solution to the NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm).

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This is a vital step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

  • Data Processing & Validation (Self-Validation Step):

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. This ensures the accuracy of all other chemical shifts.[15]

    • Integrate all signals. The relative ratios should correspond to the number of protons in each environment as outlined in Table 1 (e.g., the ratio of signal a to b to h should be approximately 3:2:1). This internal consistency validates the assignment.

  • Confirmation of Amine Protons (D₂O Exchange):

    • After acquiring the initial spectrum, carefully add 1-2 drops of D₂O to the NMR tube.

    • Shake the tube gently to mix the layers.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The broad singlet assigned to the -NH₂ protons (e ) should diminish or disappear completely. This occurs because the acidic amine protons exchange with the deuterium from D₂O, and deuterium is not observed in ¹H NMR.[8] This experiment provides definitive proof for the -NH₂ signal.

Conclusion

The structural analysis of N-(3-Aminopropyl)-N-methylaniline serves as an excellent case study in the application of modern analytical techniques. ¹H NMR spectroscopy stands out as the premier method for its comprehensive structural elucidation capabilities, providing clear, interpretable data on the entire hydrogen framework of the molecule. When its insights are integrated with data from orthogonal techniques like Mass Spectrometry and IR Spectroscopy, researchers can achieve an exceptionally high degree of confidence in the identity, purity, and structure of their compounds. This rigorous, multi-technique approach is the cornerstone of robust scientific discovery in chemistry and drug development.

References

  • Lamm, B. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19 (1965) 2316-2322. [Link]

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. J. Am. Chem. Soc. 2013, 135. [Link]

  • Taylor & Francis Online. 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, Vol 103, No 15-16. [Link]

  • University of California, Davis. 1H NMR chemical shift ppm table. [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Max-Planck-Institut für Kohlenforschung. Supporting Information for Ruthenium-Catalyzed Methylation of Anilines Using Carbon Dioxide and Molecular Hydrogen. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Standard 1 H NMR spectrum with peaks assigned for the inset molecules. [Link]

  • Quora. Which one is better for an analytical technique, NMR or IR? Why?. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-methylaniline blocked pMDI. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Chemistry Connected. NMR shifts 1H -general. [Link]

  • ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Nanalysis. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

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Comparative

A Comparative Guide to the FTIR Characterization of Methyl[3-(phenylamino)propyl]amine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Methyl[3-(phenylamino)propyl]amine. Designed for researchers and professionals in drug development and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Methyl[3-(phenylamino)propyl]amine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It establishes a framework for unambiguous structural confirmation by comparing the target molecule's spectrum to that of structurally related amines, supported by detailed experimental protocols and the underlying principles of vibrational spectroscopy.

Deconstructing the Molecule: Expected Vibrational Modes

The key to a successful FTIR characterization lies in dissecting the molecule into its constituent functional groups and predicting their vibrational behavior. Methyl[3-(phenylamino)propyl]amine presents a unique combination of functionalities, each with a distinct infrared signature:

  • Secondary Aromatic Amine (Ar-NH-R): This group is defined by the nitrogen atom bonded to the phenyl ring and the propyl chain. Its most telling vibrations are the N-H stretch and bend.

  • Tertiary Aliphatic Amine (-N(CH₃)-): The nitrogen atom is also bonded to a methyl group and the propyl chain, forming a tertiary amine center. Crucially, this group lacks an N-H bond, a key differentiating feature from primary and secondary amines.

  • Monosubstituted Aromatic Ring (C₆H₅-): The phenyl group provides a rich set of absorptions, including characteristic C-H and C=C stretching and bending modes.

  • Aliphatic Chain (-CH₂-CH₂-CH₂- and -CH₃): The propyl chain and N-methyl group contribute standard alkane-like C-H stretching and bending vibrations.

Understanding these components allows for a systematic interpretation of the FTIR spectrum, where the presence and position of specific bands build a conclusive structural argument.

A Guided Tour of the FTIR Spectrum

The infrared spectrum is typically analyzed in three main regions. For Methyl[3-(phenylamino)propyl]amine, the expected absorptions are as follows:

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen (X-H).

  • N-H Stretching: A single, moderate-to-weak absorption band is expected between 3350-3310 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[1][2] This peak is often broader than C-H stretches due to hydrogen bonding but sharper than the O-H stretch of alcohols.[1] Its presence immediately rules out a purely tertiary amine structure.

  • Aromatic C-H Stretching: Look for one or more weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][4] The frequency is higher than that of aliphatic C-H bonds and is a definitive marker for unsaturation, such as an aromatic ring.[3][4]

  • Aliphatic C-H Stretching: Strong, sharp absorptions are expected just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[5][6] These arise from the symmetric and asymmetric stretching of the CH₂ groups of the propyl chain and the N-methyl group.[5][7] Specifically, methyl groups show distinct asymmetric (~2962 cm⁻¹) and symmetric (~2872 cm⁻¹) stretches.[5]

Mid-Frequency Region (2000 cm⁻¹ - 1500 cm⁻¹)

This area reveals double-bond stretching and key bending vibrations.

  • Aromatic C=C Stretching: The phenyl ring produces a series of characteristic sharp bands of variable intensity. Expect prominent peaks near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[3][5][8] A band around 1585 cm⁻¹ is also common for aromatic systems.[3]

  • N-H Bending: Secondary amines can exhibit an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region.[1][9] However, this band can be weak and is sometimes difficult to distinguish from aromatic C=C stretches.[10] Its presence, even if weak, provides secondary confirmation of the N-H group.

Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This complex region is unique to the molecule as a whole and contains a wealth of structural information from stretching and bending modes.

  • Aliphatic C-H Bending: The CH₂ groups will show a scissoring vibration around 1465 cm⁻¹, while the methyl group will have a characteristic symmetric bend (umbrella mode) near 1380 cm⁻¹.[5][7]

  • C-N Stretching: This is a critical set of bands for this molecule. Because it contains both aromatic and aliphatic amine linkages, two distinct C-N stretching bands are expected. A strong band for the aromatic C-N bond should appear in the 1335-1250 cm⁻¹ range.[1][10][11] A weaker band for the aliphatic C-N bonds (both propyl and methyl) will be found at a lower frequency, between 1250-1020 cm⁻¹.[1][10][11]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The monosubstituted phenyl ring gives rise to very strong, sharp absorptions in the 900-675 cm⁻¹ range.[3] Specifically, expect two strong bands: one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹. The exact position and intensity of these bands are highly indicative of the ring's substitution pattern.

  • N-H Wagging: A broad, strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bond, a feature characteristic of both primary and secondary amines.[1]

Comparative Analysis: Distinguishing Features

The identity of Methyl[3-(phenylamino)propyl]amine is best confirmed by comparing its spectrum to those of similar structures. The absence or presence of key bands provides a powerful diagnostic tool.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Methyl[3-(phenylamino)propyl]amineComparison: Aniline (Primary Aromatic)Comparison: N-Methylaniline (Secondary Aromatic)Comparison: N,N-Dimethylaniline (Tertiary Aromatic)
N-H Stretch ~3350-3310 (single, med-weak)[1][10]~3400 & ~3300 (two bands, strong)[1]~3400 (single, med-weak)Absent[1][12]
Aromatic C-H Stretch >3000 (weak-med)[3][4]>3000 (weak-med)>3000 (weak-med)>3000 (weak-med)
Aliphatic C-H Stretch <3000 (strong)[5][6]Absent<3000 (methyl only, strong)<3000 (methyl only, strong)
C=C Ring Stretch ~1600, ~1500 (sharp, med-strong)[3][5]~1620, ~1500 (sharp, strong)~1600, ~1500 (sharp, med-strong)~1600, ~1500 (sharp, med-strong)
N-H Bend ~1600 (weak/variable)[9][10]~1620 (strong)[1]~1515 (medium)Absent
Aromatic C-N Stretch ~1335-1250 (strong)[1][11]~1280 (strong)~1320 (strong)~1350 (strong)
Aliphatic C-N Stretch ~1250-1020 (med-weak)[1][11]Absent~1180 (medium)~1230, ~950 (medium)
Aromatic C-H OOP ~750 & ~690 (two, very strong)~750 & ~690 (two, very strong)~750 & ~690 (two, very strong)~750 & ~690 (two, very strong)

Key Differentiators for Methyl[3-(phenylamino)propyl]amine:

  • A single N-H stretch , unlike the doublet seen in primary amines like aniline.

  • Strong aliphatic C-H stretches below 3000 cm⁻¹, absent in aniline.

  • The presence of both aromatic and aliphatic C-N stretching bands .

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the bedrock of accurate analysis. This protocol ensures the acquisition of a clean, reproducible FTIR spectrum.

Objective: To obtain a high-resolution transmission FTIR spectrum of Methyl[3-(phenylamino)propyl]amine.

Materials:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Liquid Transmission Cell (e.g., NaCl or KBr salt plates).

  • Methyl[3-(phenylamino)propyl]amine sample (liquid).

  • Pasteur pipette or syringe.

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or isopropanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and stable for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. The causality here is critical: water and carbon dioxide have strong IR absorptions that can obscure key regions of the spectrum.

  • Background Spectrum Acquisition:

    • Place the clean, empty salt plates (or empty cell) in the sample holder.

    • Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This step is a self-validating measure; it records the instrument's response and the atmospheric conditions, which will be mathematically subtracted from the sample spectrum to yield only the sample's absorptions.

  • Sample Preparation:

    • Place one to two drops of the liquid Methyl[3-(phenylamino)propyl]amine sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film. The goal is to create a film thin enough to allow sufficient light transmission (avoiding peak saturation) but thick enough to produce a strong signal.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared sample cell into the spectrometer's sample holder.

    • Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). Using identical parameters is non-negotiable for accurate background subtraction.

  • Data Processing & Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with the appropriate solvent and dry them completely before storing them in a desiccator.

Workflow for Structural Confirmation

The logical process from sample to confirmed structure can be visualized as a clear workflow.

Caption: Logical workflow for FTIR-based characterization and validation.

Conclusion

The FTIR spectrum of Methyl[3-(phenylamino)propyl]amine is a rich tapestry of vibrational information. Unambiguous characterization is achieved not by observing a single peak, but by recognizing a unique combination of features: a solitary secondary N-H stretch, both aromatic and aliphatic C-H and C-N stretches, and the characteristic absorptions of a monosubstituted phenyl ring. By following a robust experimental protocol and comparing the resulting spectrum against logical alternatives, researchers can confidently confirm the structure of this versatile molecule, ensuring the integrity of their synthetic and developmental workflows.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oreate AI Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 19). NH stretching vibration: Significance and symbolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. B. (2011). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Spectroscopy: An International Journal, 26(4-5), 275-283. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 19). Stretching vibration: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]

  • Oreate AI Blog. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

  • DAV University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2007, May 27). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2.... Retrieved from [Link]

  • International Journal of ChemTech Research. (2011, April-June). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry A. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. FTIR spectra to determine the amine functional groups on urea.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

Sources

Validation

Benchmarking Reference Standards for Methyl[3-(phenylamino)propyl]amine: A Validation Protocol &amp; Comparison Guide

-Methyl- -phenyl-1,3-propanediamine[1] Executive Summary Methyl[3-(phenylamino)propyl]amine (chemically -Methyl- -phenyl-1,3-propanediamine) presents unique challenges in analytical validation due to its diamine structur...

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl-

-phenyl-1,3-propanediamine[1]

Executive Summary

Methyl[3-(phenylamino)propyl]amine (chemically


-Methyl-

-phenyl-1,3-propanediamine) presents unique challenges in analytical validation due to its diamine structure—containing both a secondary aniline and a secondary aliphatic amine.[1] This structural duality leads to susceptibility to oxidation (aniline moiety) and strong silanol interactions during chromatography (aliphatic amine moiety).

For drug development professionals, relying on "technical grade" commercial reagents as reference standards is a critical risk. This guide objectively compares the three primary sourcing strategies—Certified Reference Materials (CRMs) , Commercial Reagents , and In-House Synthesized Standards —and provides a definitive, self-validating protocol for characterizing this molecule to GMP-compliant standards using Quantitative NMR (qNMR) and HPLC.

Comparative Analysis: Sourcing Reference Standards

The following table contrasts the viability of different standard sources for this specific amine intermediate.

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent (Tech Grade) Option C: In-House Working Standard (Recrystallized/Distilled)
Purity Confidence High (>99.0% with uncertainty budget).[1]Low to Moderate (95–98%). Often lacks specific impurity ID.High (Assignable >99.5% via qNMR).
Traceability SI-traceable (ISO 17034).[1]Vendor CoA (often not traceable).Traceable to Primary Standard (via qNMR Internal Standard).[2]
Stability Data Provided (Expiry date).Rarely provided.Must be generated internally.
Suitability Final Release Testing.Early R&D / Synthesis starting material.GMP Release / Impurity Marker.
Cost/Availability Very Low Availability for this specific intermediate.High Availability , Low Cost.High Labor Cost , Low Material Cost.
The Scientist's Verdict

For Methyl[3-(phenylamino)propyl]amine, Option A (CRM) is rarely available off-the-shelf from major pharmacopeias (USP/EP) due to its status as a specialized intermediate.[1]

  • Recommendation: Purchase Option B (Commercial Reagent) and upgrade it to Option C (In-House Standard) .

  • Critical Step: You must perform a rigorous purification (vacuum distillation or HCl salt formation) followed by the validation protocol below to assign a potency factor. Using the commercial reagent "as is" will introduce a 2–5% bias in your quantitative assays.

Validation Framework & Workflow

The following diagram illustrates the critical path for converting a crude commercial reagent into a Validated Reference Standard.

ValidationWorkflow cluster_Assay Purity Assignment (Orthogonal) Start Crude Commercial Reagent (~95%) Purification Purification Step (Vac Distillation or HCl Salt Formation) Start->Purification Remove oxidation/isomers StructID Structural ID (1H-NMR, MS, IR) Purification->StructID Confirm Identity qNMR Primary: qNMR (Absolute Purity) StructID->qNMR Quantify Mass % HPLC Secondary: HPLC-UV (Chromatographic Purity) StructID->HPLC Profile Impurities Final Generate CoA (Assigned Potency) qNMR->Final Purity Value HPLC->Final Impurity Profile

Figure 1: Validation workflow for upgrading technical grade amines to reference standard quality.

Experimental Protocols

Protocol A: Structural Identification (The "Fingerprint")

Before quantification, confirm the structure to rule out regioisomers (e.g., methylation at the aniline nitrogen vs. the aliphatic nitrogen).

  • Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.

  • Key Diagnostic Signals:

    • 
       2.3-2.4 ppm (Singlet, 3H):  N-Methyl group (aliphatic).[1] Note: If this signal is >2.8 ppm, check for methylation on the aromatic nitrogen.
      
    • 
       6.5-7.2 ppm (Multiplets, 5H):  Phenyl ring protons.[1]
      
    • 
       5.5 ppm (Broad singlet):  Aniline -NH- (exchangeable).[1]
      
  • Mass Spectrometry: ESI+ mode.[1] Look for

    
     Da.
    
Protocol B: Purity Assignment via qNMR (The "Gold Standard")

This is the most critical section for establishing traceability without a pharmacopeial standard.

Principle: qNMR compares the molar response of the analyte protons to a NIST-traceable internal standard (IS).

  • Internal Standard Selection:

    • Recommended:Maleic Acid (Traceable Standard).

    • Reasoning: High purity available, distinct singlet at

      
       6.2 ppm (typically does not overlap with the propyl chain or aromatic protons of the analyte).
      
  • Sample Preparation:

    • Weigh ~20 mg of Methyl[3-(phenylamino)propyl]amine (precision

      
       0.01 mg).[1]
      
    • Weigh ~10 mg of Maleic Acid IS (precision

      
       0.01 mg).
      
    • Dissolve both in 0.7 mL DMSO-d6 .

    • Tip: Use an amber NMR tube to prevent photo-oxidation of the aniline moiety during analysis.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for S/N > 300:1).

    • Temperature: 298 K (controlled).

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is gravimetric mass.
Protocol C: Chromatographic Purity (HPLC-UV)

HPLC is used to detect impurities that qNMR might miss (e.g., isomers or inorganic salts if not using an internal standard).[1]

  • Challenge: The aliphatic secondary amine will cause severe peak tailing on standard silica columns.

  • Solution: Use a high-pH stable column or an ion-pairing agent.[1]

Methodology:

  • Column: C18 High pH Stable (e.g., XBridge C18 or Gemini NX),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (max absorbance of aniline) and 210 nm (general).

  • Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1% (for ICH Q3A compliance).

Decision Logic for Researchers

Use this logic gate to determine the necessary level of validation for your project.

DecisionTree Start Start: Need Standard CheckCRM Is CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes CheckApp Application Type? CheckCRM->CheckApp No RouteResearch Early R&D / Screening CheckApp->RouteResearch Non-Critical RouteGMP GMP / Tox Study / Release CheckApp->RouteGMP Critical UseTech Use Comm. Reagent (Correct for ~95% purity) RouteResearch->UseTech FullValid Perform Full Validation (qNMR + HPLC + Water) RouteGMP->FullValid

Figure 2: Decision matrix for selecting and validating the reference standard based on application criticality.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[3][6] Provides the global regulatory framework for validating analytical methods, including specificity and linearity requirements.[5]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Establishes the criteria for using qNMR as a primary method for purity assignment.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. (2014).[7] A foundational paper on using qNMR for absolute purity determination when CRMs are absent.

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Defines the requirements for reference standards in GMP environments (Section 11.1).

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] (2005).[3] Detailed methodology for validating qNMR parameters (relaxation delays, S/N ratios).

Sources

Safety & Regulatory Compliance

Safety

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling Methyl[3-(phenylamino)propyl]amine

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth op...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl[3-(phenylamino)propyl]amine (CAS 2841-57-8), a compound that, like many amines, requires a comprehensive and well-understood personal protective equipment (PPE) protocol. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each procedural step, ensuring a self-validating system of safety within your laboratory.

Immediate Safety Briefing: Hazard Profile of Methyl[3-(phenylamino)propyl]amine

Before handling Methyl[3-(phenylamino)propyl]amine, it is crucial to recognize its primary hazards. This compound is classified as a corrosive and flammable liquid.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation.

Core Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][3][4][5]

  • Toxic: Harmful if swallowed and toxic in contact with skin.[1] Some related compounds are fatal if inhaled.[3][4]

  • Sensitizer: May cause an allergic skin reaction.[1]

  • Flammable: A flammable liquid and vapor that requires control of ignition sources.[1][2]

Understanding these hazards is the foundational step in mitigating risk. The subsequent PPE recommendations are directly derived from these intrinsic properties.

The "Why": A Mechanistic Approach to PPE Selection

A successful safety protocol is not a checklist but a conscious series of informed decisions. Here, we dissect the rationale behind the selection of each piece of protective equipment.

The molecular structure of Methyl[3-(phenylamino)propyl]amine, featuring an aromatic amine, dictates its chemical reactivity and toxicological profile. Aromatic amines can be readily absorbed through the skin, and their corrosive nature stems from their ability to disrupt biological tissues. Flammability is a common characteristic of organic amines with relatively low boiling points.

PPE Selection Workflow

The type of procedure dictates the level of required PPE. The following diagram illustrates a logical workflow for determining the appropriate safety measures.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Start: Handling Methyl[3-(phenylamino)propyl]amine task_type What is the scale and nature of the task? start->task_type weighing Small-Scale Weighing (<1g in fume hood) task_type->weighing Small Scale solution_prep Solution Preparation or Transfer (Splash potential) task_type->solution_prep Medium Scale / Splash Risk large_scale Large-Scale Use or Poor Ventilation task_type->large_scale Large Scale / Aerosol Risk ppe_base Core PPE: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat weighing->ppe_base ppe_splash Enhanced PPE: - Core PPE - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron solution_prep->ppe_splash ppe_respiratory Maximum Protection: - Enhanced PPE - NIOSH-approved Respirator (Organic Vapor/Amine Cartridge) large_scale->ppe_respiratory

Sources

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